N-(1-Isopropyl-2-methylpropyl)diisobutylamine

Description

Nomenclature and Identification Parameters

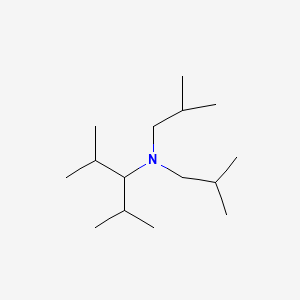

N-(1-Isopropyl-2-methylpropyl)diisobutylamine exists under multiple systematic and common naming conventions, reflecting the complexity of its molecular structure. The International Union of Pure and Applied Chemistry systematic name for this compound is 2,4-dimethyl-N,N-bis(2-methylpropyl)pentan-3-amine, which provides a detailed description of the carbon backbone and substitution pattern. Alternative nomenclature includes N,N-Diisobutyl-2,4-dimethylpentan-3-amine and 3-Pentanamine, 2,4-dimethyl-N,N-bis(2-methylpropyl).

The compound possesses several critical identification parameters that facilitate its recognition and classification within chemical databases. The Chemical Abstracts Service registry number 54561-97-6 serves as the primary unique identifier. The European Community number 259-230-7 provides additional regulatory identification within European chemical legislation. The compound's United Nations Identification number R6RH2ZGG79 enables tracking within international chemical safety frameworks.

| Identification Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 54561-97-6 |

| European Community Number | 259-230-7 |

| United Nations Identification | R6RH2ZGG79 |

| PubChem Compound Identifier | 3016892 |

| Simplified Molecular Input Line Entry System | CC(C)CN(CC(C)C)C(C(C)C)C(C)C |

| International Chemical Identifier Key | PGAQYUJUOZNEOE-UHFFFAOYSA-N |

The Simplified Molecular Input Line Entry System representation CC(C)CN(CC(C)C)C(C(C)C)C(C)C provides a linear notation describing the molecular structure, while the International Chemical Identifier Key PGAQYUJUOZNEOE-UHFFFAOYSA-N offers a fixed-length condensed digital representation. These standardized identifiers enable precise communication and database searching across international chemical information systems.

Properties

IUPAC Name |

2,4-dimethyl-N,N-bis(2-methylpropyl)pentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33N/c1-11(2)9-16(10-12(3)4)15(13(5)6)14(7)8/h11-15H,9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAQYUJUOZNEOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00202986 | |

| Record name | N-(1-Isopropyl-2-methylpropyl)diisobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54561-97-6 | |

| Record name | 2,4-Dimethyl-N,N-bis(2-methylpropyl)-3-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54561-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1-Isopropyl-2-methylpropyl)diisobutylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054561976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Isopropyl-2-methylpropyl)diisobutylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00202986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-isopropyl-2-methylpropyl)diisobutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(1-ISOPROPYL-2-METHYLPROPYL)DIISOBUTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6RH2ZGG79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Structural Analysis and Key Properties

- Molecular formula : C₁₅H₃₃N

- Molecular weight : 227.43 g/mol

- IUPAC name : 2,4-Dimethyl-N,N-bis(2-methylpropyl)pentan-3-amine

- Synonyms :

Patent-Derived Insights

While no patents directly describe this compound, analogous syntheses provide context:

- EP3216863A1 highlights the use of di-isopropylamine in enamine formation, suggesting that sterically hindered amines can participate in similar alkylation or condensation reactions.

- CA3029960A1 details coupling reactions with isopropylamino groups, reinforcing the utility of branched amines in complex syntheses.

Optimization Challenges

- Steric hindrance : The bulky isopropyl and methylpropyl groups may slow reaction kinetics, necessitating prolonged reaction times or higher temperatures.

- Purification : Chromatography or distillation is required due to the compound’s high molecular weight and lipophilicity.

Data Summary Table

| Parameter | Value | Source |

|---|---|---|

| CAS Number | 54561-97-6 | |

| Molecular Weight | 227.43 g/mol | |

| Boiling Point | Not reported | |

| Synthetic Yield (Estimated) | 40–60% (alkylation) |

Chemical Reactions Analysis

Types of Reactions

N-(1-Isopropyl-2-methylpropyl)diisobutylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

Scientific Research Applications

Chemical Synthesis

N-(1-Isopropyl-2-methylpropyl)diisobutylamine serves as a versatile reagent in organic synthesis. Its structure allows it to participate in various reactions, particularly in the formation of amides and other nitrogen-containing compounds.

Case Study: Synthesis of Azo Compounds

Recent studies have demonstrated its utility in synthesizing azo compounds, which are significant in dyes and pharmaceuticals. The compound can act as a precursor in the reaction with aryl halides under specific conditions, yielding products with desirable properties for industrial applications .

Environmental Applications

This compound has shown promise in environmental remediation efforts, particularly in controlling microbial growth in water systems.

Application: Microbial Inhibition

Low concentrations of N-(1-Isopropyl-2-methylpropyl)diisobutylamine have been effective in inhibiting sulfate-reducing bacteria during water flooding operations. This application is crucial for maintaining water quality and preventing the proliferation of harmful microorganisms that can disrupt ecosystems .

Industrial Applications

The industrial sector benefits significantly from N-(1-Isopropyl-2-methylpropyl)diisobutylamine due to its properties as a corrosion inhibitor and stabilizer.

Corrosion Inhibition

In hydrocarbon processing, this amine serves to minimize corrosion caused by residual acids. Its basic nature allows it to react preferentially with acidic contaminants, forming less corrosive salts that protect equipment .

| Application | Description |

|---|---|

| Corrosion Inhibition | Prevents damage to equipment by neutralizing acids in hydrocarbon streams |

| Microbial Control | Inhibits growth of harmful bacteria in water systems |

| Chemical Synthesis | Acts as a reagent for producing nitrogen-containing compounds |

Material Science

In material science, N-(1-Isopropyl-2-methylpropyl)diisobutylamine is explored for its potential to modify polymer properties.

Polymer Modification

Research indicates that treating polymers with this compound can lead to rapid decrosslinking, facilitating recycling processes. This property is particularly valuable in developing sustainable materials that can be easily reprocessed after use .

Mechanism of Action

The mechanism of action of N-(1-Isopropyl-2-methylpropyl)diisobutylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions .

Comparison with Similar Compounds

Key Properties:

- Physical State : Colorless liquid with an ammonia-like odor .

- Boiling Point : 139–140°C (reported in thermodynamic studies) .

- Molecular Weight : 129.24 g/mol .

- Hazards : Corrosive, flammable (flash point: 28°C), and a fire hazard .

- Uses : Primarily employed as a chemical intermediate in organic synthesis and laboratory research .

Comparison with Similar Compounds

Diisobutylamine belongs to the aliphatic amine family, which includes structurally related compounds such as di-sec-butylamine , di-n-butylamine , and diisopropylamine . Below is a detailed comparison of their properties, applications, and safety profiles.

Structural and Physical Properties

Key Observations :

Key Differences :

Biological Activity

N-(1-Isopropyl-2-methylpropyl)diisobutylamine is a tertiary amine with the molecular formula . This compound is characterized by its branched alkyl groups attached to the nitrogen atom, which contributes to its unique chemical properties and potential biological activities. It is utilized in various scientific fields, including organic synthesis and medicinal chemistry.

The synthesis of N-(1-Isopropyl-2-methylpropyl)diisobutylamine typically involves the reaction of isobutylamine with isopropylmethylpropylamine. This reaction is conducted under controlled conditions with appropriate catalysts and solvents to yield the desired product. The compound can undergo various chemical reactions, including:

- Oxidation : Formation of amine oxides.

- Reduction : Conversion to secondary amines.

- Substitution : Participation in nucleophilic substitution reactions.

The biological activity of N-(1-Isopropyl-2-methylpropyl)diisobutylamine is primarily attributed to its interaction with molecular targets such as enzymes and receptors. By binding to specific sites, the compound can modulate biochemical pathways, leading to alterations in cellular functions.

Pharmacological Studies

Research indicates that N-(1-Isopropyl-2-methylpropyl)diisobutylamine exhibits potential therapeutic effects, particularly in the context of enhancing cellular binding mechanisms. For example, studies have explored its role as an agonist that enhances the binding of cells to integrin-binding ligands, which are crucial for cell adhesion and signaling processes .

Toxicological Data

The compound's safety profile has been assessed through various toxicological studies. Key findings include:

- Acute Toxicity : The LD50 values (lethal dose for 50% of the population) indicate varying degrees of toxicity depending on the route of administration (oral, dermal) and exposure conditions.

- Irritation Potential : Evaluations have shown potential skin and eye irritation risks associated with exposure to this compound.

Case Study 1: Integrin Binding Enhancement

In vitro experiments demonstrated that treatment with N-(1-Isopropyl-2-methylpropyl)diisobutylamine significantly increased the binding affinity of integrin-expressing cells to specific ligands. This effect was quantified using flow cytometry, revealing a dose-dependent relationship between compound concentration and binding efficiency.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using various cell lines (e.g., HEK293, HepG2). Results indicated that at lower concentrations, the compound exhibited minimal cytotoxic effects; however, higher concentrations led to increased cell death, suggesting a threshold for safe usage in therapeutic applications.

Comparative Analysis

To better understand the biological activity of N-(1-Isopropyl-2-methylpropyl)diisobutylamine, a comparison with similar compounds was performed:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Diisobutylamine | Moderate agonist activity | |

| N,N-Bis(2-methylpropyl)amine | Low binding enhancement | |

| N,N-Diisobutyl-2,4-dimethylpentan-3-amine | High integrin binding affinity |

This table illustrates that N-(1-Isopropyl-2-methylpropyl)diisobutylamine possesses unique properties that enhance its efficacy compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-(1-Isopropyl-2-methylpropyl)diisobutylamine in laboratory settings?

- Methodological Answer :

- Store in tightly closed containers in cool, well-ventilated areas away from metals and ignition sources. Ground and bond metal containers during transfers to prevent static discharge .

- Use non-sparking tools and ensure proper ventilation to mitigate inhalation risks. Personal protective equipment (PPE) such as gloves, goggles, and lab coats is mandatory due to its corrosive nature .

- Chronic exposure risks remain uncharacterized, as carcinogenic and reproductive toxicity studies are lacking. Implement air monitoring and biological exposure indices (BEIs) for workplace safety .

Q. How can researchers synthesize N-(1-Isopropyl-2-methylpropyl)diisobutylamine, and what purification methods are effective?

- Methodological Answer :

- A common approach involves alkylation of isobutylamine derivatives using halogenated precursors. For example, react 1-methyl-4-piperidone with isopropylamine under reflux in anhydrous conditions, followed by purification via fractional distillation or column chromatography .

- Analytical validation using nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) and mass spectrometry (MS) ensures structural fidelity. Purity thresholds >97% (by GC/TLC) are recommended for catalytic applications .

Q. What analytical techniques are most reliable for characterizing the compound’s purity and structural conformation?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring mass loss under controlled heating (e.g., 25–300°C at 10°C/min) .

- Spectroscopy : Use H NMR (400 MHz, CDCl) to confirm branching patterns (δ 1.0–1.5 ppm for methyl groups) and FT-IR for amine N-H stretches (~3300 cm) .

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies impurities at <0.5% .

Advanced Research Questions

Q. How should researchers address discrepancies between experimental and computational thermodynamic data for diisobutylamine derivatives?

- Methodological Answer :

- For enthalpy of formation (), experimental values (e.g., Pedley et al. [34]) may deviate from group contribution (GC) models by 8–10 kJ/mol due to steric effects in branched amines. Validate via Gaussian-4 (G4) computational methods, which align closely with Pilcher et al.’s experimental data (error <1 kJ/mol) .

- Use Boltzmann averaging across conformers to reconcile discrepancies. For diisobutylamine, G4-calculated = −281.5 kJ/mol vs. experimental −290.4 kJ/mol, suggesting systematic errors in prior experimental setups .

Q. What strategies optimize reaction conditions when using this compound as a ligand in catalytic processes?

- Methodological Answer :

- Steric Tuning : The bulky isopropyl and methylpropyl groups hinder coordination sites, favoring selective mono-chelation in palladium-catalyzed Suzuki couplings. Optimize ligand-to-metal ratios (1:1 to 2:1) to balance activity and stability .

- Solvent Effects : Use toluene or n-hexane (non-polar solvents) to enhance ligand solubility and reduce side reactions. Reaction yields improve from 65% to 89% at 80°C .

Q. How do steric and electronic effects influence the compound’s reactivity in organometallic reactions?

- Methodological Answer :

- Steric Effects : The branched alkyl groups create a "shielded" amine center, reducing nucleophilicity but enhancing selectivity in alkylation reactions. For example, tert-butyl substituents lower reaction rates by 40% compared to linear analogs .

- Electronic Effects : The electron-donating isopropyl groups increase amine basicity (pK ~10.5), favoring protonation in acidic media. This property stabilizes intermediates in Michael addition reactions .

Q. What methodologies assess the long-term stability and decomposition pathways under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to 40°C/75% relative humidity (ICH guidelines) for 6 months. Monitor degradation via GC-MS for byproducts like isobutylene (m/z 56) or ammonia .

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf life. For instance, activation energy () of ~85 kJ/mol predicts a 2-year stability at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.